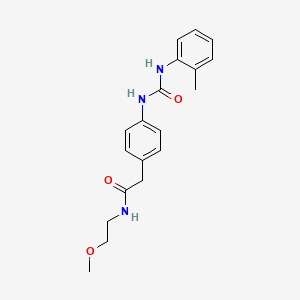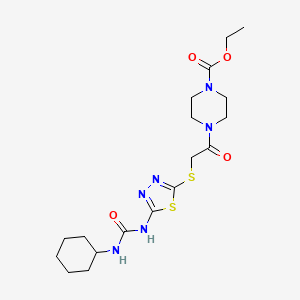
N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the title compound belongs. Acetamide derivatives are of significant interest due to their potential pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction was used to synthesize a series of compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which showed promising biological activities . Another synthesis approach involved acetylation, esterification, and ester interchange steps to produce 2-hydroxy-N-methyl-N-phenyl-acetamide . The reduction of N-(2-methoxy-4-nitrophenyl)acetamide with Pd/C as a catalyst under a hydrogen atmosphere was also reported, leading to the formation of an intermediate in the synthesis of an anticancer drug . These methods highlight the versatility of synthetic strategies for acetamide derivatives.
Molecular Structure Analysis
The molecular structures of synthesized acetamide derivatives are typically confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes X-ray crystallography. For example, the structural assignments of novel acetamide derivatives were determined by their IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis . Similarly, the molecular structure of synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide was identified combining the results of elemental analysis, IR, and MS spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. In the papers provided, the presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus was found to contribute to the biological activity of the compounds . The synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involved reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, demonstrating the potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of different functional groups can significantly affect properties such as solubility, melting point, and biological activity. The papers provided do not detail the physical properties of the specific compound , but they do suggest that the synthesized compounds exhibit a range of biological activities, which could be attributed to their chemical properties .
科学的研究の応用
Pharmacological Properties of Ureido-acetamides
Ureido-acetamides are a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists exhibiting pharmacological properties with potential therapeutic applications. These compounds, including RP 69758 and RP 72540, have shown nanomolar affinity for CCKB receptors in various species and demonstrated potent antagonistic effects in brain CCKB receptor-mediated responses. Their selectivity and ability to inhibit gastric acid secretion suggest their utility in exploring the physiological functions of CCKB receptors and potentially treating related disorders (Bertrand et al., 1994).
Green Synthesis of Azo Disperse Dyes Intermediates
In the context of green chemistry, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts has been studied. This process highlights the importance of developing environmentally friendly methods for producing important chemical intermediates, which could be relevant for the synthesis of compounds related to N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide (Zhang, 2008).
Metabolism and Environmental Impact of Acetamide Herbicides
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the biotransformation and potential environmental impact of related acetamide compounds. This work is crucial for understanding the safety, efficacy, and environmental fate of chemicals within the same class (Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, such as in the synthesis of N-(2-hydroxyphenyl)acetamide, showcases the application of catalysts in achieving selective reactions. This area of research might provide methodologies applicable to modifying or synthesizing compounds with structures similar to the target acetamide for pharmaceutical purposes (Magadum & Yadav, 2018).
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)22-19(24)21-16-9-7-15(8-10-16)13-18(23)20-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPDPMLXFJBZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetamide](/img/structure/B3017668.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)
![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3017677.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)

![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)
![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)
![2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B3017690.png)